1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid
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Overview
Description
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of this compound is complex. It presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The chemical reactions of this compound are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .Scientific Research Applications
Kinase Inhibitors
Pyrazolo[4,3-b]pyridine derivatives have been highlighted for their versatility as kinase inhibitors. These compounds are capable of interacting with kinases through multiple binding modes, making them key scaffolds in the design of kinase inhibitors. The scaffold typically binds to the hinge region of the kinase, enabling the formation of additional interactions within the kinase pocket, thereby providing potency and selectivity. This flexibility in binding has led to the development of inhibitors with improved activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Medicinal Chemistry and Drug Discovery
The pyrazolo[4,3-b]pyridine core has also been investigated for its broad medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. This scaffold's structure-activity relationship (SAR) studies have drawn significant attention, with several lead compounds derived for various disease targets. The flexibility and potential of this scaffold in drug discovery underscore the opportunity for further exploration in developing new therapeutic agents (Cherukupalli et al., 2017).
Synthetic Chemistry
Pyrazolo[4,3-b]pyridine derivatives have been extensively explored in synthetic chemistry for their unique properties and applications. For instance, they serve as critical intermediates in the synthesis of complex molecules, including various heterocyclic compounds. The reactivity of these derivatives allows for the construction of molecules with significant biological activity, thereby facilitating the development of new drugs and materials with specialized functions (Gomaa & Ali, 2020).
Organophosphorus Chemistry
In organophosphorus chemistry, pyrazolo[4,3-b]pyridine derivatives incorporating tetra-, penta-, and hexacoordinated phosphorus atoms have been studied for their stereochemical structure. Utilizing multinuclear NMR spectroscopy and quantum chemistry, these studies provide insights into the stereochemistry of phosphorylated N-vinylazoles and their isomerization processes. This research opens new pathways in understanding and manipulating the electronic and structural properties of organophosphorus compounds for various applications (Larina, 2023).
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .
Mode of Action
This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the NAD+ biosynthesis pathway, leading to a decrease in cellular NAD+ levels .
Biochemical Pathways
The compound affects the NAD+ biosynthesis pathway by inhibiting NAMPT . NAD+ is essential for various biochemical reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation. By disrupting NAD+ production, the compound can significantly impact these metabolic processes.
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in cellular NAD+ levels . This decrease can disrupt various metabolic processes, potentially leading to altered cellular function or viability.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPLNQVEJKPCCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740146 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-03-8 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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